Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name, ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate , reflects its structural hierarchy. The parent heterocycle, imidazo[1,2-a]pyridine, consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Numbering begins at the bridgehead nitrogen (position 1), proceeding clockwise around the imidazole (positions 2–3) and counterclockwise around the pyridine (positions 4–8). Substituents are assigned based on this numbering:
- A bromo group at position 3.
- A trifluoromethyl group at position 8.
- An ethyl carboxylate moiety at position 2.
This nomenclature adheres to the fusion rules outlined in IUPAC Blue Book guidelines for bicyclic systems.
Molecular Formula and Weight Analysis
The molecular formula, C₁₁H₈BrF₃N₂O₂ , comprises:
- 11 carbon atoms : Contributing 132.11 g/mol (12.01 g/mol × 11).
- 8 hydrogen atoms : Contributing 8.06 g/mol (1.008 g/mol × 8).
- 1 bromine atom : Contributing 79.90 g/mol.
- 3 fluorine atoms : Contributing 57.00 g/mol (19.00 g/mol × 3).
- 2 nitrogen atoms : Contributing 28.02 g/mol (14.01 g/mol × 2).
- 2 oxygen atoms : Contributing 32.00 g/mol (16.00 g/mol × 2).
Properties
IUPAC Name |
ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSSJERPCGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129650 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-40-2 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the cycloisomerization of N-propargylpyridiniums under basic conditions, such as using sodium hydroxide (NaOH) in an aqueous medium . This method is rapid, metal-free, and efficient, providing high yields of the desired product. Industrial production methods may involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions. For example:
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Amine Substitution : Reaction with primary/secondary amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino-substituted derivatives .
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Hydroxylation : Treatment with aqueous NaOH at 60°C replaces bromine with a hydroxyl group.
| Reaction Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| DMF, 80°C, 12 h | Piperazine | 3-Piperazinyl derivative | 78 |
| NaOH (1M), 60°C, 6 h | – | 3-Hydroxy derivative | 65 |
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with diarylamines using Pd₂(dba)₃ and Xantphos yields 3-arylamino products .
| Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Phenyl derivative | 82 |
| Pd₂(dba)₃/Xantphos | Diphenylamine | 3-Diphenylamino analog | 75 |
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis or transesterification:
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Acid-Catalyzed Hydrolysis : Concentrated HCl in ethanol/water (1:1) at reflux converts the ester to the carboxylic acid .
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Transesterification : Methanol with H₂SO₄ catalyst yields the methyl ester .
| Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| HCl (conc.), reflux, 8 h | – | Carboxylic acid | 90 |
| H₂SO₄, MeOH, 60°C, 6 h | – | Methyl ester | 85 |
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling functionalization under metal-free conditions:
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Photoredox Catalysis : Visible light with Ru(bpy)₃Cl₂ and DIPEA generates radicals for C–H functionalization at position 6 .
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Persulfate Oxidation : K₂S₂O₈ in aqueous acetonitrile introduces hydroxyl or amino groups via radical intermediates .
| Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| Ru(bpy)₃Cl₂, DIPEA, hv | Acrylonitrile | 6-Cyanoethyl | 68 |
| K₂S₂O₈, H₂O/MeCN, 80°C | Aniline | 6-Anilino derivative | 72 |
Cyclization and Ring Expansion
The imidazo[1,2-a]pyridine core participates in annulation reactions:
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Copper-Catalyzed Cyclization : With terminal alkynes (e.g., phenylacetylene) and CuI, it forms fused polycyclic systems .
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Rhodium-Catalyzed C–H Activation : Reacts with diazo compounds to expand the ring system .
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| CuI, NEt₃ | Phenylacetylene | Imidazopyridine-indole | 70 |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Pyrido[2,3-b]indole | 65 |
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens:
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Finkelstein Reaction : KI in acetone substitutes bromine with iodine at 50°C.
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Chlorination : CuCl₂ in DMF introduces chlorine at position 3.
| Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| KI, acetone, 50°C | – | 3-Iodo derivative | 88 |
| CuCl₂, DMF, 100°C | – | 3-Chloro analog | 75 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8BrF3N2O2
- Molecular Weight : 337.09 g/mol
- CAS Number : 1355171-40-2
The compound features a unique trifluoromethyl group, which imparts distinct physicochemical properties that enhance its biological activity. The presence of the imidazo[1,2-a]pyridine framework is significant for its interaction with biological targets.
Medicinal Chemistry Applications
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily explored for its potential as a pharmaceutical agent due to its structural motifs that are conducive to biological activity.
Antimicrobial Properties
Research has indicated that compounds containing the imidazo[1,2-a]pyridine structure exhibit antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Activity
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes. Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Agrochemical Applications
The compound’s trifluoromethyl group also positions it well for applications in agrochemicals. Trifluoromethylpyridines are recognized for their efficacy in protecting crops from pests and diseases.
Pesticide Development
This compound can serve as a building block for developing novel pesticides. Its derivatives have shown promise in preliminary tests for pest resistance, indicating potential applications in crop protection strategies .
Microwave-Assisted Synthesis
A notable method involves microwave-assisted synthesis which enables rapid and efficient formation of the compound under mild conditions. This method has been shown to yield high purity products with minimal environmental impact due to reduced reaction times and lower energy consumption .
Multicomponent Reactions
Another approach includes multicomponent reactions that facilitate the construction of complex molecules in a single step. This method is advantageous for synthesizing libraries of related compounds for biological testing .
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways . The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison:
Structural Analogues with Halogen and Trifluoromethyl Substitutions
Impact of Substituent Positions
- Bromine vs.
- Trifluoromethyl Position : CF₃ at position 8 (vs. 6) enhances electron-withdrawing effects, influencing electrophilic substitution patterns .
- Ester Group Position : Carboxylate at position 2 (vs. 3) alters hydrogen-bonding capacity, affecting solubility and binding to biological targets .
Biological Activity
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₈BrF₃N₂O₂
- Molecular Weight : 337.09 g/mol
- CAS Number : 1355171-40-2
- Appearance : White to off-white solid
- Purity (HPLC) : 99.02% .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its anti-cancer and antimicrobial properties.
Anti-Cancer Activity
Recent studies indicate that this compound exhibits notable anti-cancer effects. For example, it has shown significant cytotoxicity against several cancer cell lines, including:
The selectivity index indicates that this compound is significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.
The compound's mechanism includes the inhibition of specific enzymes and pathways critical for cancer cell proliferation:
- Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMP-2 and MMP-9, which are involved in tumor metastasis .
- EGFR Pathway : The compound also affects the epidermal growth factor receptor (EGFR) signaling pathway, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.125 μg/mL | |
| Escherichia coli | 12.5 μg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Safety and Toxicology
Toxicological assessments have indicated that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg . This safety profile is crucial for its consideration in further drug development.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. The results highlighted the significant anti-cancer effects of this compound compared to traditional chemotherapeutics like 5-Fluorouracil .
- Molecular Docking Studies : Computational studies have suggested that this compound could serve as a competitive inhibitor for certain targets involved in cancer progression, warranting further investigation into its structure-activity relationship .
Q & A
Basic Research Question
The synthesis typically involves cyclocondensation between ethyl bromopyruvate and a trifluoromethyl-substituted aminopyridine derivative. Key methodologies include:
- Substitution reactions : Ethyl bromopyruvate (yield: 94.06%) reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (yield: 87.12%) under optimized conditions to form imidazo[1,2-a]pyridine intermediates .
- Cyclization : Bromine or chlorine substituents are introduced via electrophilic substitution. For example, chlorination using N-chlorosuccinimide in DMF achieves 80% yield for ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate, suggesting bromination could follow analogous pathways .
Basic Research Question
- ¹H NMR : Critical for verifying regiochemistry. For example, ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate shows distinct aromatic proton signals at δ 8.22–8.10 (m, 1H) and ethyl group resonances at δ 4.58–4.44 (m, 2H) .
- LC-MS : Confirms molecular weight (e.g., [M+1]⁺ = 224.1 for ethyl 3-chloro derivatives) and purity .
- IR Spectroscopy : Identifies carbonyl (C=O) and trifluoromethyl (C-F) stretches, with peaks at ~1700 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
Advanced Tip : Coupling ¹³C NMR with DEPT experiments resolves quaternary carbons, particularly for trifluoromethyl groups, which are silent in ¹H NMR .
How can regioselectivity challenges in the bromination step of imidazo[1,2-a]pyridine derivatives be addressed?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to electron-rich positions. Computational studies (CNDO/2) based on X-ray structures of related compounds predict reactivity at C-3 due to lower electron density .
- Directed Functionalization : Introduce directing groups (e.g., ester moieties) to stabilize transition states. Ethyl carboxylate groups at C-2 enhance bromination at C-3, as seen in ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate synthesis (61% yield) .
Case Study : Nitration of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate occurs at C-3 due to steric hindrance at C-6, validated by X-ray crystallography .
What methodologies are employed to analyze the pharmacokinetic properties of this compound in preclinical studies?
Advanced Research Question
- In Vitro Metabolic Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS. For imidazo[1,2-a]pyridines, CYP3A4 is often the primary metabolizing enzyme .
- Toxicology Profiling : Assess hepatic/kidney toxicity in rodent models. Doses up to 200 mg/kg (oral) for related derivatives show no significant organ damage, with ALT/AST levels within normal ranges .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration. Trifluoromethyl groups increase lipophilicity, leading to >90% binding in human plasma .
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclin-dependent kinases). The trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at C-8 improve antiviral activity by 3-fold .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Derivatives with rigid imidazo[1,2-a]pyridine cores show lower RMSD fluctuations (<2 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
